Ethyl 6-ethoxy-5,6-dihydro-4H-oxazine-3-carboxylate
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Description
Synthesis Analysis
The synthesis of oxazines, including Ethyl 6-ethoxy-5,6-dihydro-4H-oxazine-3-carboxylate, can be achieved through various methods. One approach involves multicomponent reactions, cyclization reactions, and temperature-dependent Rh (II)-carbenoid-mediated 2 H -azirine ring expansion . Another method involves the reaction of ethyl 2-nitroso-acrylate with enol ethers .Molecular Structure Analysis
The molecular structure of Ethyl 6-ethoxy-5,6-dihydro-4H-oxazine-3-carboxylate is based on the oxazine ring, a six-membered ring containing one oxygen and one nitrogen atom . The oxazine ring in this compound is substituted with ethoxy and ethyl carboxylate groups.Chemical Reactions Analysis
Oxazines, including Ethyl 6-ethoxy-5,6-dihydro-4H-oxazine-3-carboxylate, are versatile intermediates for the synthesis of a variety of heterocyclic compounds . They can undergo various chemical reactions, including multicomponent reactions and cyclization reactions .Future Directions
Oxazines, including Ethyl 6-ethoxy-5,6-dihydro-4H-oxazine-3-carboxylate, have significant pharmacological and materials applications . They are also used as intermediates in the synthesis of a broad range of heterocyclic compounds . Therefore, future research may focus on developing new synthetic strategies for oxazines and exploring their potential applications in various fields.
properties
IUPAC Name |
ethyl 6-ethoxy-5,6-dihydro-4H-oxazine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-3-12-8-6-5-7(10-14-8)9(11)13-4-2/h8H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRDVXUWZIEVIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCC(=NO1)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4H-1,2-Oxazine-3-carboxylicacid,6-ethoxy-5,6-dihydro-,ethylester(9CI) |
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